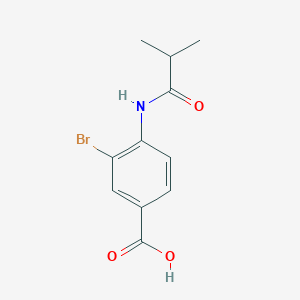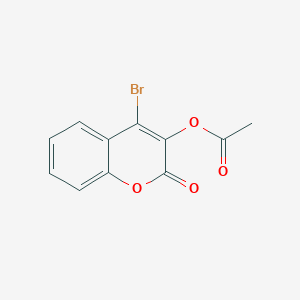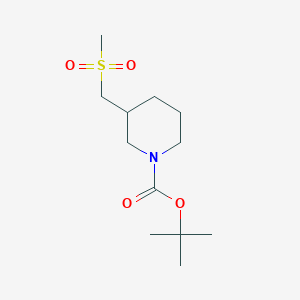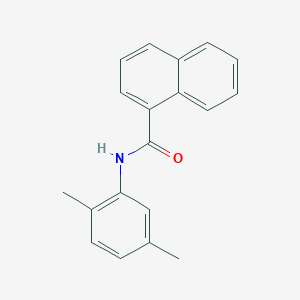
N-(2,5-Dimethylphenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-1-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-1-naphthamide typically involves the reaction of 2,5-dimethylaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of N-(2,5-dimethylphenyl)-1-naphthylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethylphenyl)-1-naphthamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar structure with a hydroxyl group, showing different biological activities.
N-(2,5-Dimethylphenyl)thioureido derivatives: These compounds have shown antimicrobial activity and are structurally related.
Uniqueness
N-(2,5-Dimethylphenyl)-1-naphthamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its combination of a naphthalene ring with a dimethylphenyl group provides distinct properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
443664-97-9 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-11-14(2)18(12-13)20-19(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,20,21) |
InChI-Schlüssel |
LYBBSNLRDXSSHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


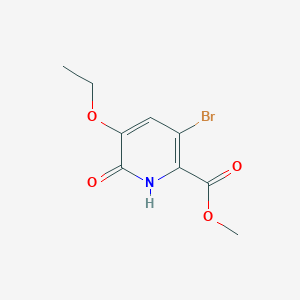
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)
![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
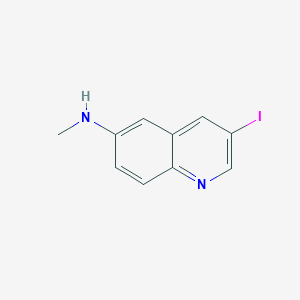
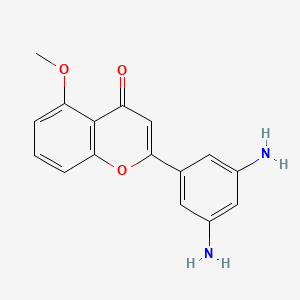
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
